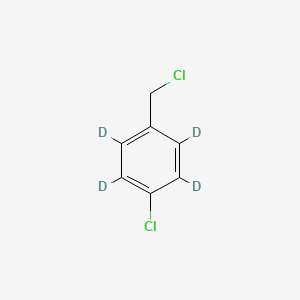![molecular formula C9H9ClN2O2S B1148814 3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE CAS No. 118252-28-1](/img/no-structure.png)
3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of similar compounds involves various methods . For instance, a series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been studied using computational tools . These studies involve the use of density functional theory (DFT) to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are complex and can involve various steps . For example, the reaction of compound (1) with triethylorthoformate yielded a specific product .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted using computational methods . For example, most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research of pyrimidine derivatives involve the synthesis of novel compounds with enhanced activities and minimum toxicity . For example, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione involves the reaction of 2-chloroethylamine with 2-methyl-3,4-dihydrothiophene-1,1-dioxide, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-chloroethylamine", "2-methyl-3,4-dihydrothiophene-1,1-dioxide", "Sodium hydride", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-chloroethylamine is reacted with 2-methyl-3,4-dihydrothiophene-1,1-dioxide in the presence of sodium hydride to form 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione.", "Step 2: The product from step 1 is cyclized by heating with acetic anhydride to form the corresponding lactam.", "Step 3: The lactam from step 2 is oxidized with hydrogen peroxide in the presence of sulfuric acid to form the desired product.", "Step 4: The product from step 3 is neutralized with sodium bicarbonate and extracted with ethyl acetate.", "Step 5: The organic layer from step 4 is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the final product." ] } | |
| 118252-28-1 | |
Formule moléculaire |
C9H9ClN2O2S |
Poids moléculaire |
244.7 |
Synonymes |
3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)
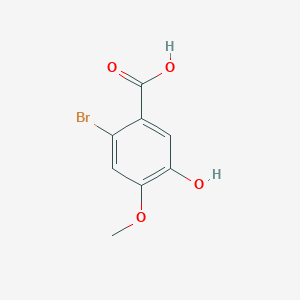
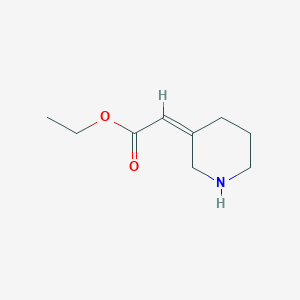
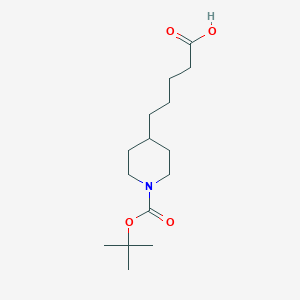
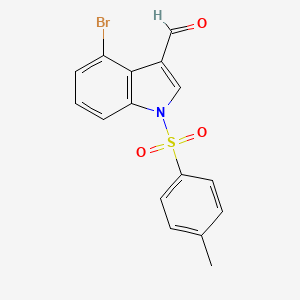

![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)
